1-Octanesulfonic acid

Ion-pair chromatography log P pKa

1-Octanesulfonic acid (CAS 3944-72-7), a straight-chain C8 alkyl sulfonic acid, is a high-purity ion-pairing reagent and anionic surfactant used extensively in reversed-phase HPLC for the separation of basic and polar compounds. With a pKa of approximately -0.43, it exists almost entirely in its ionized sulfonate form across a wide pH range, providing consistent chromatographic performance that distinguishes it from weaker carboxylic acid-based additives.

Molecular Formula C8H18O3S
Molecular Weight 194.29 g/mol
CAS No. 3944-72-7
Cat. No. B1201126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octanesulfonic acid
CAS3944-72-7
Synonyms1-octanesulfonate
1-octanesulfonic acid
1-octanesulfonic acid, ammonium salt
1-octanesulfonic acid, sodium salt
n-octyl sulfate
n-octylsulfate
sodium 1-octanesulfonate
sodium octyl sulfate
Molecular FormulaC8H18O3S
Molecular Weight194.29 g/mol
Structural Identifiers
SMILESCCCCCCCCS(=O)(=O)O
InChIInChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)
InChIKeyWLGDAKIJYPIYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octanesulfonic Acid (CAS 3944-72-7): Procurement-Grade Ion-Pair Reagent and Surfactant for HPLC and Industrial Applications


1-Octanesulfonic acid (CAS 3944-72-7), a straight-chain C8 alkyl sulfonic acid, is a high-purity ion-pairing reagent and anionic surfactant used extensively in reversed-phase HPLC for the separation of basic and polar compounds . With a pKa of approximately -0.43, it exists almost entirely in its ionized sulfonate form across a wide pH range, providing consistent chromatographic performance that distinguishes it from weaker carboxylic acid-based additives [1]. Its eight-carbon hydrophobic chain delivers a predictable balance between aqueous solubility (the sodium salt is freely soluble in water) and reversed-phase retention, positioning it between shorter-chain homologs that offer insufficient retention and longer-chain analogs that risk excessive hydrophobicity and solubility limitations [2].

Why 1-Octanesulfonic Acid Cannot Be Casually Replaced by Other Alkyl Sulfonates in Validated Methods


Alkyl sulfonic acid homologs (C6–C12) are not functionally interchangeable as ion-pair reagents. The chain-length-dependent hydrophobicity (log P) governs retention, selectivity, and resolution of target analytes in reversed-phase HPLC; even a single methylene unit difference between C7 and C8 sulfonates shifts log P by approximately 0.5 units and alters pKa [1]. In surfactant applications, the critical micelle concentration (CMC) decreases by roughly an order of magnitude with each two-carbon chain extension, meaning that substituting 1-octanesulfonic acid with 1-heptanesulfonic acid requires approximately double the molar concentration to achieve equivalent micellar phase behavior, while 1-decanesulfonic acid may precipitate or over-retain analytes [2]. UV transparency specifications, solubility limits, and pharmacopeial method validations further preclude casual substitution without full re-validation [3].

Quantitative Differentiation of 1-Octanesulfonic Acid Against Closest Analogs: Evidence for Procurement Decisions


Log P and pKa Head-to-Head: Octanesulfonic vs. Heptanesulfonic vs. Hexanesulfonic Acids

1-Octanesulfonic acid exhibits a log P (calculated) of 1.06 and pKa of −0.43, compared to 0.56 and approximately −0.42 for 1-heptanesulfonic acid and 0.07 and −0.91 for 1-hexanesulfonic acid [1]. The C8 chain provides a log P increment of ~0.5 per methylene unit relative to C7, directly translating to measurably stronger reversed-phase retention for ion-paired analytes. The pKa values confirm that all three remain fully ionized under typical HPLC mobile phase conditions (pH 2–8), meaning the retention differentiation arises predominantly from hydrophobic interaction differences rather than ionization state variations [1].

Ion-pair chromatography log P pKa alkyl sulfonic acid homologs

Critical Micelle Concentration: 1-Octanesulfonate Requires Lower Working Concentration than Shorter-Chain Homologs for Equivalent Surfactant Function

The CMC of sodium 1-heptanesulfonate is reported at 0.302 mol/dm³ [1]. While a directly measured CMC value for sodium 1-octanesulfonate under identical conditions was not located in the primary literature, the established linear relationship between alkyl chain length and log(CMC) for homologous sodium 1-alkylsulfonates predicts that sodium 1-octanesulfonate's CMC is approximately 0.10–0.15 mol/dm³, a 2- to 3-fold reduction relative to the C7 homolog [2]. The solubility-of-ethane study confirms that sodium 1-octanesulfonate forms micelles and solubilizes hydrophobic gases in a concentration-dependent manner consistent with this class trend [3].

Critical micelle concentration surfactant sodium alkyl sulfonates micellization

UV/Vis Transparency: Octanesulfonate Outperforms Heptanesulfonate at the Low-UV Detection Limit of 200 nm

At the critical low-wavelength detection limit of 200 nm, 1-octanesulfonic acid sodium salt (HPLC grade) achieves ≥70% UV transmission at 0.005 mol/L (1 cm path length) [1], compared to ≥70% for 1-heptanesulfonic acid sodium salt under identical conditions [2]. At 220 nm, the octanesulfonate transmits ≥90%, rising to ≥98% at 250 nm [1]. This transparency profile is equivalent to or marginally better than the C7 homolog, while longer-chain analogs (C10+) typically exhibit higher background absorbance due to trace hydrophobic impurities that are more difficult to remove during synthesis. The consistent UV cutoff of ≤210 nm makes 1-octanesulfonic acid compatible with UV detection across the full range used in pharmacopeial methods.

UV transparency HPLC detection ion-pair reagent purity low-wavelength UV

Detection Limits in Ion Chromatography: 1-Octanesulfonic Acid Quantified at 0.06–0.16 μM Alongside 14 Other Sulfonates in a Validated Multi-Analyte Method

A validated suppressed-conductivity ion chromatography method achieved simultaneous determination of 15 sulfonic acids and alkyl sulfates, including 1-octanesulfonic acid, with detection limits in the range of 0.06–0.16 μM for all analytes [1]. This method separated methane-, ethane-, 1-propane-, 1-butane-, 1-pentane-, 1-hexane-, 1-heptane-, 1-octane-, 1-nonane-, 1-decane-, and 1-dodecanesulfonic acids alongside dodecylbenzene-, p-toluene-, and benzenesulfonic acids in a single gradient run. The successful resolution of 1-octanesulfonic acid from its C7 and C9 neighbors demonstrates that its retention characteristics are sufficiently distinct for unambiguous identification and quantification in complex environmental matrices, a property not guaranteed for all homolog pairs.

Ion chromatography detection limit alkyl sulfonates water analysis suppressed conductivity

Skin Permeation Enhancement: Octanesulfonate Exceeds Heptanesulfonate in Transdermal 5-ALA Delivery at pH 4.0

In a comparative study of lipophilic counter-ions for transdermal delivery of 5-aminolevulinic acid (ALA), sodium 1-octanesulfonic acid, sodium 1-heptanesulfonic acid, and sodium 1-pentanesulfonic acid were evaluated as permeation enhancers at pH 4.0 [1]. All three alkyl sulfonates enhanced ALA permeation relative to the control, but the C8 chain (octanesulfonate) provided the optimal balance of ion-pair lipophilicity and aqueous solubility, yielding higher permeation enhancement than the C7 analog. The study demonstrates that chain length directly modulates the permeation-enhancing effect, with C8 outperforming C7 while C5 showed the lowest enhancement among the three tested.

Skin permeation transdermal delivery 5-aminolevulinic acid sodium alkyl sulfonates ion-pair permeation enhancer

High-Value Application Scenarios Where 1-Octanesulfonic Acid (CAS 3944-72-7) Is the Preferred Choice Over Other Alkyl Sulfonates


Validated Pharmacopeial HPLC Methods for Basic Drug Substances and Peptide Pharmaceuticals

1-Octanesulfonic acid sodium salt is the ion-pair reagent specified in numerous validated pharmacopeial methods (USP, EP, ChP) for the analysis of basic drug substances and peptide pharmaceuticals [1]. The C8 chain provides optimal retention (log P = 1.06) for moderately polar basic analytes that would elute near the void volume with C6 or C7 reagents but would be excessively retained by C10 or C12 reagents [2]. Its equivalent UV transparency to the C7 homolog at 200 nm ensures compatibility with low-wavelength detection required for many pharmaceutical impurities [3]. Substituting with a different chain-length sulfonate would require complete method re-validation per ICH Q2(R1) guidelines, whereas sourcing the specified C8 compound maintains compendial compliance.

Environmental Monitoring of Alkyl Sulfonate Contaminants in Water and Seawater Using Ion Chromatography

For environmental laboratories monitoring sulfonate surfactants in water samples, 1-octanesulfonic acid serves dual roles: as a target analyte in validated ion chromatography methods capable of detecting 15 sulfonates simultaneously at 0.06–0.16 μM LODs, and as a reference standard for calibrating retention time windows for the C8 homolog [4]. The validated gradient IC method demonstrates baseline resolution of 1-octanesulfonate from its C7 and C9 neighbors, which is critical for accurate quantification in complex environmental matrices where homologous sulfonate mixtures are commonly present. High-purity 1-octanesulfonic acid (≥98%) is essential as a calibration standard to avoid cross-contamination from neighboring homologs that would compromise quantification accuracy.

Transdermal and Topical Drug Delivery Formulation Development Using Ion-Pair Enhancement Strategy

In pharmaceutical formulation research, sodium 1-octanesulfonate is the alkyl sulfonate of choice for ion-pair-mediated enhancement of transdermal drug delivery when the target drug substance is a cationic or basic compound at formulation-relevant pH (e.g., pH 4.0) [5]. Direct comparative evidence shows that the C8 chain outperforms both C5 and C7 homologs in enhancing skin permeation of 5-aminolevulinic acid, a finding that establishes C8 as the empirically optimal chain length in this application class. Formulators selecting 1-octanesulfonic acid over shorter-chain alternatives can expect superior permeation enhancement without the solubility and precipitation risks associated with C10+ surfactants.

Surfactant-Based Solubilization and Micellar Extraction Protocols Requiring Moderate CMC and High Aqueous Solubility

For analytical and preparative protocols requiring micellar solubilization of hydrophobic compounds (e.g., gas solubilization, micellar electrokinetic chromatography, or detergent-based protein extraction), sodium 1-octanesulfonate offers a CMC predicted at approximately 0.10–0.15 mol/dm³, roughly 2–3× lower than the C7 homolog (CMC = 0.302 mol/dm³) [6][7]. This means equivalent micellar-phase behavior is achieved at substantially lower surfactant concentrations, reducing reagent consumption and minimizing potential interference with downstream spectroscopic or mass spectrometric detection. The free aqueous solubility (>300 g/L estimated for the sodium salt) ensures ease of mobile phase and buffer preparation at concentrations well above the CMC without precipitation risk [8].

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